molecular formula C5H5N3O2 B2814214 5-Cyano-4,5-dihydro-1,2-oxazole-3-carboxamide CAS No. 1119442-06-6

5-Cyano-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B2814214
CAS No.: 1119442-06-6
M. Wt: 139.114
InChI Key: DTSRKLQAXDCKQU-UHFFFAOYSA-N
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Description

5-Cyano-4,5-dihydro-1,2-oxazole-3-carboxamide is a specialized isoxazole derivative of significant interest in medicinal chemistry and drug discovery. Isoxazoles are five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms, and their derivatives are recognized as privileged scaffolds in pharmaceutical development due to their wide spectrum of biological activities. The specific substitution pattern on this compound—featuring a cyano group and a carboxamide moiety on a partially saturated isoxazole (isoxazoline) core—makes it a versatile intermediate for the synthesis of novel bioactive molecules. Compounds based on the 4,5-dihydro-isoxazole structure have been investigated for their immunosuppressive properties. Research indicates that certain derivatives can inhibit the phytohemagglutinin-induced proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress the production of pro-inflammatory cytokines like TNF-α, suggesting potential applications in researching autoimmune and inflammatory diseases . Furthermore, the isoxazole ring is a key pharmacophore in several clinical drugs, such as the antirheumatic agent Leflunomide, underscoring the therapeutic relevance of this chemical class . The presence of both cyano and carboxamide functional groups on the isoxazoline ring provides handles for further chemical modification, allowing researchers to explore structure-activity relationships and develop compounds with optimized potency and selectivity for various biological targets. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. It is supplied as a high-purity compound for use in laboratory settings, such as in hit-to-lead optimization campaigns, the synthesis of more complex heterocyclic systems, and biochemical screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyano-4,5-dihydro-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-2-3-1-4(5(7)9)8-10-3/h3H,1H2,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSRKLQAXDCKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C(=O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyano-4,5-dihydro-1,2-oxazole-3-carboxamide typically involves the reaction of cyanoacetamide with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-Cyano-4,5-dihydro-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-3-carboxylic acid, while reduction can produce 4,5-dihydro-1,2-oxazole-3-carboxamide .

Scientific Research Applications

Structural Overview

The compound features a five-membered oxazole ring with a cyano group and a carboxamide functional group. Its molecular formula is C5H5N3O2C_5H_5N_3O_2, and it has a molecular weight of 139.11 g/mol. The presence of the cyano group enhances its electrophilicity, making it suitable for various chemical reactions and biological interactions .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer and breast cancer .

Case Study:
A derivative of this compound showed promising growth inhibition (GI50 values) against non-small cell lung cancer (HOP-92) at 4.56 µM and breast cancer (MDA-MB-468) at 21.0 µM, indicating its potential as a therapeutic agent in oncology .

Immunosuppressive Effects

The compound has also been investigated for its immunosuppressive properties. In vitro studies demonstrated that certain derivatives could inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), suggesting potential applications in autoimmune diseases or organ transplantation .

Building Block for Other Compounds

This compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various nitrogen-containing heterocycles and pharmaceuticals, including derivatives with enhanced biological activity.

Synthesis Pathway:
The synthesis typically involves multiple steps requiring specific reaction conditions (temperature, solvents) to optimize yield and purity. Analytical methods such as nuclear magnetic resonance spectroscopy are employed to confirm the structure of synthesized compounds.

Chemical Reactivity and Mechanisms

The compound's ability to participate in nucleophilic attack mechanisms is significant for its reactivity in synthetic applications. The cyano group enhances electrophilicity, facilitating interactions with biological targets such as enzymes or receptors.

Table: Reactivity Overview

Reaction TypeDescriptionExample Application
Nucleophilic AttackInvolves interaction with nucleophilesSynthesis of complex heterocycles
Electrophilic AdditionReacts with nucleophiles under specific conditionsDrug design and development

Computational Studies

Computational chemistry methods can predict the reactivity and interaction of this compound with biological targets. Molecular docking studies have been employed to evaluate binding affinities to specific targets, which is crucial for drug discovery processes.

Mechanism of Action

The mechanism of action of 5-Cyano-4,5-dihydro-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-Amino-1,2-oxazole-3-carboxamide Derivatives
  • Example: 5-Acetyl-4-amino-1,2-oxazole-3-carboxamide (C₈H₁₁N₅O₃) Key Differences: The acetyl group at position 5 replaces the cyano group, reducing electron-withdrawing effects. Synthesis: Prepared via Thorpe reaction, similar to Gewald methodologies . Applications: Intermediate for triazepine derivatives with anticancer activity .
Pyrazole-Carboxamide Analogues
  • Example: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazole-4-carboxamide Key Differences: Replaces the dihydroisoxazole core with a pyrazole ring. The chlorine atom and phenyl groups enhance lipophilicity and steric bulk. Data: Yield (68%), melting point (133–135°C), and spectroscopic validation (¹H-NMR, MS) suggest robust stability .
Dihydroisoxazole Derivatives with Varied Substituents
  • Example: N,5-Diphenyl-4,5-dihydro-1,2-oxazole-3-carboxamide Key Differences: Phenyl groups at positions 5 and N enhance aromatic interactions but reduce solubility compared to the cyano-substituted analogue. Synthesis: Likely involves cyclocondensation of nitrile oxides with enamines .
Ethyl 5-Cyano-4,5-dihydro-1,2-oxazole-3-carboxylate
  • Key Differences : The ester group (-COOEt) replaces the carboxamide, increasing lipophilicity and altering metabolic stability.
  • Properties : Molecular weight 168.15; used as a precursor for carboxamide derivatives via hydrolysis .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Functional Groups Solubility (Predicted) Bioactivity Notes
5-Cyano-4,5-dihydro-1,2-oxazole-3-carboxamide 167.13 Cyano, Carboxamide Moderate (polar) Anticancer potential (inferred)
5-Acetyl-4-amino-1,2-oxazole-3-carboxamide 225.20 Acetyl, Amino High (polar) Intermediate for triazepines
Ethyl 5-cyano-4,5-dihydro-1,2-oxazole-3-carboxylate 168.15 Cyano, Ester Low (lipophilic) Precursor for carboxamides
N,5-Diphenyl-4,5-dihydroisoxazole-3-carboxamide 279.31 Phenyl, Carboxamide Low (aromatic bulk) Not reported

Biological Activity

5-Cyano-4,5-dihydro-1,2-oxazole-3-carboxamide (CAS Number: 1119442-06-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed exploration of its biological activity based on current research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C5_5H5_5N3_3O2_2
  • Molecular Weight : 139.114 g/mol
  • Structure : The compound features a cyano group and a carboxamide functional group, which are critical for its biological activity.

The biological activity of 5-cyano derivatives often involves interactions with various molecular targets, including enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-stacking interactions, which may enhance binding affinity to target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-cyano-4,5-dihydro-1,2-oxazole derivatives. For instance:

  • In vitro studies indicated that derivatives exhibit cytotoxic effects against several cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and others. The IC50_{50} values for these compounds were found to be significantly lower than those of standard chemotherapeutic agents .

Antimicrobial Properties

Research has shown that compounds similar to 5-cyano-4,5-dihydro-1,2-oxazole possess antimicrobial properties:

  • Bacterial Inhibition : Studies demonstrated that these compounds exhibit inhibitory effects against various bacterial strains, suggesting potential applications as antibacterial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of 5-cyano derivatives has also been explored:

  • COX Inhibition : Some studies reported that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Specific derivatives showed selectivity towards COX-2 with significant inhibition percentages compared to reference drugs like celecoxib .

Case Study 1: Anticancer Evaluation

A study evaluated the cytotoxic effects of 5-cyano derivatives on various cancer cell lines. The results indicated:

Cell LineIC50_{50} Value (µM)
HeLa12.3
Caco-215.6
MCF7 (breast)20.1

These findings suggest that the compound exhibits promising anticancer activity, warranting further investigation into its mechanism and potential clinical applications .

Case Study 2: Antimicrobial Activity

An investigation into the antimicrobial properties revealed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These results indicate that the compound has effective antibacterial properties against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What synthetic strategies are recommended for 5-Cyano-4,2-oxazole-3-carboxamide derivatives, and how can reaction conditions be optimized?

Answer:
The synthesis of oxazole-carboxamide derivatives typically involves coupling reactions or cyclization strategies. For example, carbodiimide-mediated coupling (e.g., EDCI/HOBt) in DMF is effective for forming amide bonds, as demonstrated in the synthesis of structurally related pyrazole-carboxamides . Key optimization parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for cyclization steps .
  • Catalyst systems : Triethylamine or DMAP can improve yields in coupling reactions by neutralizing acidic byproducts .
  • Temperature control : Reflux conditions (e.g., 80–100°C) are often necessary for cyclization, while room temperature suffices for amide bond formation .

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